多菌灵

描述

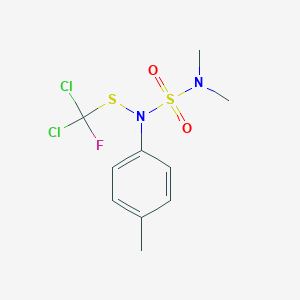

Tolylfluanid is a phenylsulfamide fungicide, generally used in fertilizers. It can also be used as an antifouling agent in vessel paints.

Tolylfluanid is a member of the class of sulfamides that is dichlofluanid in which the hydrogen at the para position of the phenyl group is replaced by a methyl group. A fungicide first marketed in 1971 and used in the cultivation of fruit and vegetables, as well as in wood preservatives, it is no longer approved for use in the European Union. It has a role as a genotoxin and an antifungal agrochemical. It is an organofluorine compound, an organochlorine compound, a member of sulfamides and a phenylsulfamide fungicide. It derives from a sulfamide.

科学研究应用

小鼠代谢功能障碍:小鼠饮食中接触多菌灵会导致体重增加、总脂肪量增加、葡萄糖耐受不良、胰岛素抵抗和代谢不灵活。它表明多菌灵是小鼠中的内分泌干扰物和致肥剂 (Regnier 等,2015)。

果树广谱杀菌剂:多菌灵,作为 Euparen® Multi,对蔷薇科和醋栗科果树中的真菌病害和植食性螨虫有效。它对有益生物是安全的,并且在土壤和水中迅速降解 (Merabet 等,2002)。

皮肤渗透和健康风险:多菌灵作为其代谢物 DMST(二甲基氨基磺酰甲苯胺)缓慢渗透人皮肤。这种缓慢的皮肤渗透表明可能导致暴露工人的致敏 (Berthet 等,2020)。

破坏细胞钙稳态:多菌灵导致大鼠胸腺细胞中细胞内 Ca(2+) 水平升高,可能在微摩尔浓度下解除细胞 Ca(2+) 稳态的调节 (Fukunaga 等,2015)。

对骨骼肌代谢的影响:多菌灵可以促进哺乳动物骨骼肌细胞中的胰岛素抵抗和代谢功能障碍,其作用很大程度上取决于细胞脂肪酸水平 (Davis 等,2018)。

对绵羊淋巴细胞的遗传毒性作用:多菌灵暴露导致绵羊淋巴细胞中微核的频率显着增加,表明具有遗传毒性作用 (Šutiaková 等,2010)。

作用机制

Target of Action

Tolylfluanid, an organic chemical compound, is primarily used as an active ingredient in fungicides and wood preservatives . The primary target of Tolylfluanid is the glucocorticoid receptor (GR) in cells . GR is a nuclear transcription factor that controls a wide range of physiological processes, including metabolism, growth and development, and immune system activation .

Mode of Action

Tolylfluanid interacts with its target, the glucocorticoid receptor, by augmenting GR-dependent expression . It modulates insulin action in primary murine and human adipocytes . Tolylfluanid mimics the gene transcription profile of the murine glucocorticoid corticosterone (Cort). It promotes the activating serine phosphorylation of GR, augmenting its cytoplasmic-to-nuclear translocation as well as its enrichment at glucocorticoid response elements on the glucocorticoid-induced leucine zipper gene promoter .

Biochemical Pathways

Tolylfluanid affects the glucocorticoid signaling pathway. It promotes adipocyte differentiation and induces adipocytic insulin resistance, effects likely resulting from activation of glucocorticoid receptor signaling . After acute treatment, Tolylfluanid or Cort promotes insulin receptor substrate-1 (IRS-1) gene and protein expression . This modulation of IRS-1 levels is a mechanism for glucocorticoid-mediated changes in insulin action in primary adipocytes .

Pharmacokinetics

Tolylfluanid is rapidly and almost completely absorbed in the gastrointestinal tract . The highest concentrations are found in the blood, lungs, liver, kidneys, spleen, and thyroid gland . Approximately 99% of Tolylfluanid is excreted in the urine within two days, although there is some accumulation in the thyroid gland .

Result of Action

The molecular and cellular effects of Tolylfluanid’s action include the promotion of adipocyte differentiation and the induction of adipocytic insulin resistance . It disrupts organogenesis, particularly in motor neurons and the liver, during early development in zebrafish .

Action Environment

Tolylfluanid hydrolyzes slowly in acidic conditions. The half-life is shorter when the pH is high; at pH = 7, it is at least 2 days . In aerobic media (pH = 7.7-8.0), Tolylfluanid hydrolytically and microbially decomposes to N, N -dimethyl- N - (4-methylphenyl) sulfamide (DMST) and dimethylsulfamide . After 14 days, Tolylfluanid is generally considered to have degraded . The half-life of DMST is 50-70 days . These environmental factors influence the compound’s action, efficacy, and stability.

安全和危害

生化分析

Cellular Effects

Tolylfluanid has been shown to induce developmental toxicity via liver dysfunction in zebrafish embryos . At low concentrations, survival rates, hatching rates, and yolk sac morphology remained unchanged. Body length and eye size were slightly reduced compared to those of the control . In particular, olig2 transgenic zebrafish exposed to Tolylfluanid exhibited impaired motor neuron formation, leading to reduced motor neuron length .

Molecular Mechanism

It has been suggested that Tolylfluanid may exert its effects at the molecular level through potential interactions with biomolecules, possibly leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Tolylfluanid hydrolyzes slowly in acidic conditions. The half-life is shorter when the pH is high; at pH = 7, it is at least 2 days . In aerobic media (pH = 7.7-8.0), Tolylfluanid hydrolytically and microbially decomposes to N, N -dimethyl- N - (4-methylphenyl) sulfamide (DMST) and dimethylsulfamide .

Dosage Effects in Animal Models

In zebrafish models, Tolylfluanid exposure resulted in morphological developmental defects and neuronal and hepatic dysfunction . The effects varied with different dosages, with more pronounced effects observed at higher concentrations .

Metabolic Pathways

It has been reported that exposure to Tolylfluanid can cause metabolic dysfunction, such as fat accumulation .

Transport and Distribution

Tolylfluanid is rapidly and almost completely absorbed in the gastrointestinal tract. The highest concentrations are found in the blood, lungs, liver, kidneys, spleen, and thyroid gland .

Subcellular Localization

Given its observed effects on liver function and motor neurons, it may be localized to these areas within the cell .

属性

IUPAC Name |

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVWIQDYBVKITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042478 | |

| Record name | Tolylfluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] White to pale yellow crystalline solid; [MSDSonline] | |

| Record name | Tolylfluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride., Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C), In water, 0.9 mg/L at 20 °C | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.52 g/cu cm | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000015 [mmHg], 1.5X10-6 mm Hg at 20 °C | |

| Record name | Tolylfluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

731-27-1 | |

| Record name | Tolylfluanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolylfluanid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolylfluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro-N-[(dimethylamino)sulphonyl]fluoro-N-(p-tolyl)methanesulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLYLFLUANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382277YXSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93 °C | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

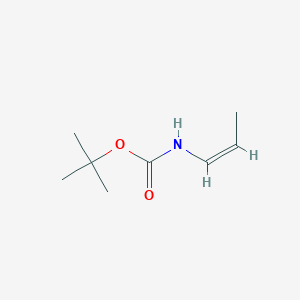

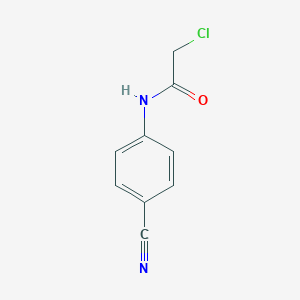

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)